(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 352523-15-0
Cat. No.: VC21541723
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 352523-15-0 |
---|---|
Molecular Formula | C25H20F3NO4 |
Molecular Weight | 455.4 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 |
Standard InChI Key | KSQOLKMHJFBQNA-JOCHJYFZSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Chemical Structure and Properties
Structural Composition
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid consists of several key structural components that define its chemical behavior. The compound features an Fmoc protecting group attached to the amino terminus, a conventional approach in peptide chemistry that allows for selective deprotection under mild basic conditions. The core structure is based on phenylalanine with R-stereochemistry at the alpha carbon, distinguishing it from its S-isomer counterpart. Perhaps most notably, it contains a trifluoromethyl (CF3) group positioned specifically at the ortho (2-position) of the phenyl ring .
The presence of the trifluoromethyl group is particularly significant as it introduces unique electronic and steric properties that influence the compound's behavior in biological systems. The three fluorine atoms create a highly electronegative region that can alter hydrogen bonding patterns, while also increasing the compound's lipophilicity and metabolic stability .
Physical and Chemical Characteristics
The compound presents as a white to off-white solid according to analytical data, with physicochemical properties that make it suitable for various research applications . Its molecular formula (C25H20F3NO4) contains 25 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms, consistent with its structure .
Table 1: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C25H20F3NO4 |
Molecular Weight | 455.43 g/mol |
CAS Number | 352523-15-0 |
Physical Appearance | White to off-white solid |
Purity (LCMS) | 99.36% |
Table data sourced from certificate of analysis
Storage Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
Table data derived from manufacturer specifications
The compound's stability in solution is more limited but still practical for most research applications, remaining stable for six months when stored at -80°C and for approximately one month at -20°C . These stability characteristics allow researchers to prepare stock solutions that can be reliably used throughout the course of extended experiments.
Analytical Characterization
Spectroscopic Analysis
Analytical characterization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple complementary techniques to confirm both identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides essential structural confirmation, with spectra showing characteristic signals consistent with the expected structure of the compound .
The presence of the trifluoromethyl group creates distinctive splitting patterns in the aromatic region of the spectrum, while the Fmoc protecting group contributes characteristic signals in both the aromatic and aliphatic regions. These spectral features serve as important fingerprints for confirming the compound's identity and structural integrity .
Chromatographic Analysis
Liquid Chromatography-Mass Spectrometry (LCMS) analysis serves dual purposes in characterizing this compound. First, it confirms the molecular weight matching the expected value of 455.43 g/mol, providing verification of the molecular formula. Second, it allows for precise determination of purity, with analysis revealing exceptional purity of 99.36% . This high level of purity is essential for research applications where impurities could potentially interfere with experimental outcomes or biological responses.
Applications in Research
Peptide Synthesis Applications
As an Fmoc-protected amino acid derivative, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for orthogonal deprotection schemes, making it compatible with modern automated peptide synthesizers .
The incorporation of this trifluoromethylated phenylalanine derivative into peptides creates opportunities to develop peptides with enhanced pharmacological properties. The trifluoromethyl group can significantly alter a peptide's conformation, stability, and binding characteristics, providing researchers with tools to fine-tune peptide behavior in biological systems .
Drug Development Applications
In pharmaceutical research, this compound offers several advantages that make it particularly valuable in drug development pipelines. The trifluoromethyl group enhances several pharmacological properties that are highly desirable in therapeutic agents:
-
Increased lipophilicity, potentially improving membrane permeability
-
Enhanced metabolic stability against enzymatic degradation
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Altered electronic properties that can influence binding to target proteins
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Novel hydrogen bonding interactions due to the electronic effects of the fluorine atoms
These properties make trifluoromethylated amino acids increasingly important in medicinal chemistry, particularly in the development of peptide-based drugs where traditional peptides might suffer from poor bioavailability or rapid metabolic clearance .
Bioconjugation and Protein Engineering
Beyond direct peptide synthesis, this compound also finds applications in bioconjugation processes, where it can be used to attach peptides to various biomolecules, facilitating the development of targeted drug delivery systems and improving the specificity of therapeutic agents .
In protein engineering research, the incorporation of non-canonical amino acids like this trifluoromethylated phenylalanine derivative allows scientists to introduce specific modifications that can alter protein function, stability, and interactions. These modified proteins serve as valuable tools for studying structure-function relationships and developing proteins with enhanced or novel functionalities .
Comparison with Related Compounds
Stereochemical Variations
The stereochemistry at the alpha carbon position significantly influences the compound's biological behavior. While this article focuses specifically on the R-isomer, it is worth noting the existence of the corresponding S-isomer, Fmoc-2-(trifluoromethyl)-L-phenylalanine (CAS: 352523-16-1), which is also utilized in similar research contexts .
Table 3: Comparison of Ortho-Trifluoromethyl Phenylalanine Stereoisomers
Compound | Stereochemistry | CAS Number |
---|---|---|
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | R | 352523-15-0 |
Fmoc-2-(trifluoromethyl)-L-phenylalanine | S | 352523-16-1 |
Table data compiled from available literature
The difference in stereochemistry between these compounds can profoundly affect their interaction with biological systems, particularly when incorporated into peptides that interact with stereoselective receptors or enzymes. This stereochemical diversity provides researchers with options to explore structure-activity relationships in greater detail.
Positional Isomers
Beyond stereochemical variations, related compounds with different positions of the trifluoromethyl group on the phenyl ring offer additional diversity for research applications.
Table 4: Comparison of Trifluoromethyl Phenylalanine Positional Isomers
Compound | Position of CF₃ | Stereochemistry | CAS Number |
---|---|---|---|
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | Ortho (2-position) | R | 352523-15-0 |
Fmoc-3-trifluoromethyl-L-phenylalanine | Meta (3-position) | S | 205526-27-8 |
Fmoc-p-trifluoromethyl-L-phenylalanine | Para (4-position) | S | Not specified in sources |
Table data derived from multiple sources
Each positional isomer creates distinct electronic and steric effects, resulting in variations in lipophilicity, binding properties, and metabolic stability. The ortho-position occupied by the trifluoromethyl group in (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid likely creates more pronounced steric effects due to its proximity to the amino acid backbone compared to meta or para substitutions .
Future Research Directions
Expanding Applications in Medicinal Chemistry
The unique properties conferred by the ortho-trifluoromethyl group and R-stereochemistry position this compound for expanded applications in medicinal chemistry. Future research may explore its incorporation into increasingly complex peptide structures designed to target specific receptors or enzymes involved in disease processes .
Additionally, comparative studies examining how the ortho-trifluoromethyl position differs from meta or para substitutions in influencing peptide conformation, stability, and bioactivity could provide valuable insights for rational drug design strategies .
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